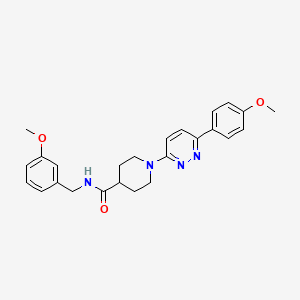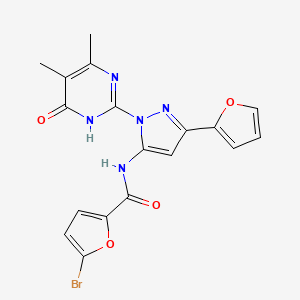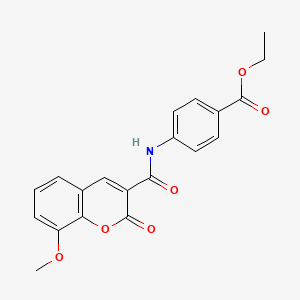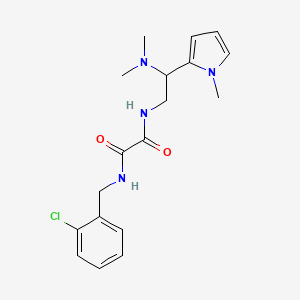
3-(2,5-dichlorophenoxy)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,5-dichlorophenoxy)propanoic Acid” is a chemical compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.07 . It is typically found in a solid form .
Molecular Structure Analysis
The InChI code for “3-(2,5-dichlorophenoxy)propanoic Acid” is 1S/C9H8Cl2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-(2,5-dichlorophenoxy)propanoic Acid” is a solid at room temperature . It has a melting point of 144-145 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Herbicide
“3-(2,5-dichlorophenoxy)propanoic Acid” is used as a herbicide for killing annual and broad leaf weeds . It’s especially effective in controlling unwanted vegetation in agricultural fields.
Plant Physiology Research
This compound has been used in studies to understand its effects on plant physiology. For instance, a study on Arabidopsis thaliana revealed that the compound can have an enantioselective adverse effect on plant metabolism . The study found that the R-DCPP enantiomer caused stronger disturbance to leaf morphology, mesophyll cell structure, and leaf metabolites compared with S-DCPP .
Microbial Community Research
The same study also explored the effects of R- and S-DCPP enantiomers on the microbial community of the phyllosphere . The diversity of phyllospheric microorganisms decreased and the stability of microbial community in the phyllosphere increased after R-DCPP treatment, whereas the opposite result was detected after S-DCPP exposure .
Environmental Impact Assessment
The compound’s residual presence in soil after its use as a herbicide has led to research into its environmental impact . Understanding how this compound affects plant and microbial life can help assess its ecological risk.
Adsorption Research
Research has been conducted into the adsorption of this herbicide by aluminum hydroxides . This could have implications for understanding how the compound interacts with different materials in the environment.
Chemical Synthesis
The compound is also of interest in chemical synthesis. Its properties, such as its molecular weight and purity, are important considerations in its use in various chemical reactions .
Safety and Hazards
Wirkmechanismus
Target of Action
3-(2,5-dichlorophenoxy)propanoic Acid is a type of aryloxyphenoxypropionic acid . These are aromatic compounds containing a phenoxypropionic acid that is para-substituted with an aryl group
Mode of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid , a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected
Eigenschaften
IUPAC Name |
3-(2,5-dichlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJZIQVDBFLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339784 |
Source


|
| Record name | 3-(2,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7170-68-5 |
Source


|
| Record name | 3-(2,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2462919.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2462920.png)
![5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride](/img/no-structure.png)
![5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B2462922.png)






![N-(benzoyloxy)-N-{[5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2462937.png)


![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2462941.png)